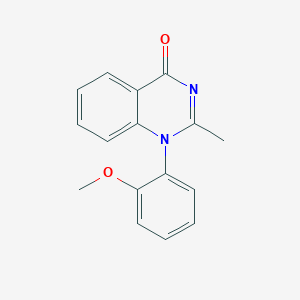

4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxyphenyl and a methyl group attached. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

Oxidative Cyclization with Aldehydes

This method involves the reaction of substituted 2-amino benzamides with aldehydes under oxidative conditions :

-

Mechanism : Antranilamide reacts with cinnamaldehyde derivatives in DMSO, forming a styryl intermediate that undergoes oxidative cyclization to yield the quinazolinone .

-

Example :

| Aldehyde Substituent | Product | Yield |

|---|---|---|

| 4-hydroxyphenyl | 2-(4-hydroxyphenyl)quinazolin-4-one | Moderate |

| 4-hydroxy-3-methoxyphenyl | Derivative with ethylene linker | Enhanced |

Stability and Degradation Pathways

-

Hydrolysis : Quinazolinones undergo hydrolysis under acidic or basic conditions to form dihydro-4-oxo derivatives .

-

Oxidation : KMnO₄ in alkaline media oxidizes quinazoline to 3,4-dihydro-4-oxoquinazoline .

-

Reduction : Catalytic hydrogenation or sodium amalgam reduces the 3,4-double bond .

Key Findings and Comparisons

-

Synthesis Efficiency : The SNAr method ( ) and H₂O₂-mediated approach ( ) achieve higher yields (70–82%) compared to oxidative cyclization ( ).

-

Mechanistic Diversity : Radical pathways ( ), nucleophilic substitution ( ), and oxidative cyclization ( ) highlight the versatility of quinazolinone synthesis.

-

Functional Group Influence : Methoxyphenyl substituents enhance stability and reactivity in SNAr reactions , while aldehyde reactants affect antioxidant activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4(1H)-Quinazolinone derivatives have been extensively studied for their anticancer properties. A notable study synthesized a series of 6,7-substituted quinazolinones and evaluated their cytotoxicity against multiple human tumor cell lines, including:

| Cell Line | Type of Cancer | Cytotoxicity Observed |

|---|---|---|

| A-549 | Lung carcinoma | Significant |

| MCF-7 | Breast cancer | Significant |

| U-87-MG | Glioblastoma | Moderate |

| HCT-8 | Ileocecal carcinoma | High |

| SKMEL-2 | Melanoma | High |

The compounds demonstrated selective cytotoxic effects, particularly against ovarian cancer cell lines (1A9), indicating their potential as targeted cancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinazolinone derivatives. A study evaluated new quinazolin-4(3H)-ones against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that several derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Streptococcus pneumoniae |

These findings suggest that these compounds could be explored for therapeutic use in treating bacterial infections .

Anti-inflammatory Effects

Certain derivatives of 4(1H)-quinazolinone have shown promise in treating inflammatory conditions. For instance, a study reported that specific quinazolinone compounds exhibited anti-inflammatory effects in vivo, reducing edema significantly at a dosage of 50 mg/kg:

| Compound | Inhibition (%) | Condition Treated |

|---|---|---|

| Compound C | 36.3 | Inflammation model |

| Compound D | 16.3 | Inflammation model |

This suggests their potential utility in managing diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of various quinazolinone derivatives:

- A study developed novel quinazolinone-based agents linked to triazole-acetamides, which demonstrated significant cytotoxicity against cancer cell lines and showed promise as anti-tubercular agents .

- Another research effort focused on synthesizing quinazolinone-sulphonamide hybrids, which exhibited strong anticancer activity against multiple cell lines while maintaining a safe profile on non-cancerous cells .

These case studies illustrate the versatility and therapeutic potential of 4(1H)-quinazolinone derivatives across different medical applications.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can modulate the immune response by interacting with inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

1-(4-Methoxyphenyl)-2-methylquinazolin-4(1H)-one: Similar in structure but with a different position of the methoxy group, which can affect its biological activity.

1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a tetrazole ring, exhibiting different chemical and biological properties.

1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride: Forms complexes with metals, which can be used in coordination chemistry and materials science.

The uniqueness of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Biologische Aktivität

4(1H)-Quinazolinone derivatives, including 1-(2-methoxyphenyl)-2-methyl-, are a significant class of heterocyclic compounds with diverse biological activities. This article explores their pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound 4(1H)-quinazolinone, 1-(2-methoxyphenyl)-2-methyl- features a quinazolinone core substituted with a methoxyphenyl and a methyl group. This unique structure contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazolinone derivatives. For instance, quinazolinones have been shown to inhibit the activity of key kinases involved in cancer progression, such as Aurora kinases and EGFR (Epidermal Growth Factor Receptor) . The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, exhibiting promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl- | HepG2 | 15.3 |

| Other Quinazolinones | A549 (Lung) | 10.5 |

| Other Quinazolinones | MCF-7 (Breast) | 12.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated using carrageenan-induced paw edema tests. Results indicated that certain substitutions on the quinazolinone ring enhance anti-inflammatory effects, suggesting that the presence of halogen atoms and specific alkyl groups may optimize potency .

Antimicrobial Activity

Quinazolinones exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing activity through mechanisms such as inhibition of bacterial dihydrofolate reductase and cell wall biosynthesis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecium | 1 |

The biological activities of quinazolinones are attributed to their ability to modulate multiple molecular targets. For instance:

- Kinase Inhibition : Compounds can act as inhibitors of kinases like EGFR and Aurora kinases, disrupting cancer cell signaling pathways.

- Inflammatory Pathways : They may inhibit the production of pro-inflammatory cytokines such as TNF-α, thereby reducing inflammation .

- Antimicrobial Effects : Their ability to bind to essential bacterial enzymes disrupts microbial growth and survival.

Structure-Activity Relationships (SAR)

Research indicates that modifications on the quinazolinone scaffold significantly influence biological activity:

- The introduction of methoxy and halogen groups enhances potency.

- Alkyl substitutions at specific positions can improve selectivity and reduce toxicity .

Case Studies

A notable study focused on optimizing quinazolinone derivatives for enhanced anticancer activity showed that specific structural modifications led to increased efficacy against resistant cancer cell lines. For example, the introduction of an ethylene linker between the quinazolinone ring and phenolic substituents was found to significantly improve both solubility and bioavailability .

Eigenschaften

CAS-Nummer |

106059-63-6 |

|---|---|

Molekularformel |

C16H14N2O2 |

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

1-(2-methoxyphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-16(19)12-7-3-4-8-13(12)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |

InChI-Schlüssel |

FPVYMZVAHSKJEP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.